molecular formula C7H11NO2S B1461578 Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate CAS No. 188395-61-1

Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B1461578
CAS No.: 188395-61-1
M. Wt: 173.24 g/mol
InChI Key: LPYZNWJFABEWMK-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate (CAS 188395-61-1) is a specialized dihydrothiophene derivative with a molecular weight of 173.23 g/mol and the molecular formula C 7 H 11 NO 2 S . This compound serves as a versatile and valuable building block in medicinal and synthetic chemistry. Its molecular structure, featuring both a reactive amino group and a methyl ester, allows it to undergo various condensation and cyclization reactions, facilitating the synthesis of complex heterocyclic scaffolds . In research applications, this compound is primarily utilized as a key synthetic intermediate for the development of pharmaceuticals. Its reactivity profile makes it particularly useful for constructing dihydrothieno[3,2-d]pyrimidin-4-one and other fused heterocyclic systems that are core structures in various biologically active molecules . Furthermore, tetrahydrothiophene-based analogs, in general, have demonstrated significant research value in neuroscience, acting as conformationally restricted analogs of the neurotransmitter γ-aminobutyric acid (GABA). These compounds are investigated as potent mechanism-based inactivators of GABA aminotransferase (GABA-AT), showing promise in pre-clinical research for raising GABA levels in the brain as a potential therapeutic strategy for neurological disorders such as epilepsy . The mechanism of action for such inactivators often involves enzyme-catalyzed conversion into a reactive species that forms a covalent adduct or stays bound in the active site, thereby inhibiting the enzyme's activity and reducing GABA metabolism . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 4-amino-2-methyl-2,3-dihydrothiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYZNWJFABEWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C(S1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition–Intramolecular Cyclization Route

This method involves the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization to form the dihydrothiophene ring. The reaction proceeds under basic conditions, often using potassium hydroxide (KOH) as the catalyst.

  • Reaction Conditions:

    • Reagents: Cyanothioacetamide and α-bromochalcones
    • Catalyst: KOH (1 equivalent)
    • Solvent: Ethanol or aqueous ethanol
    • Temperature: Gentle reflux (~70°C)
    • Reaction Time: Approximately 0.5 hours
  • Mechanism Insights:

    • The initial Michael addition forms a thioamide intermediate.
    • Intramolecular nucleophilic substitution (S_N2) on the bromide facilitates ring closure.
    • The reaction is highly dependent on the base and temperature for optimal yields.
  • Yields:

    • Yields up to 80% have been reported under optimized conditions.
    • Lower yields occur with weaker bases or room temperature reactions.
Entry Base Temperature Time (h) Yield (%)
1 Triethylamine (excess) 25°C 1 Low (~30%)
2 KOH (1 equiv) Reflux 0.5 High (~80%)
3 Na2CO3 40-50°C 2 Moderate (~60%)

Table 1: Effect of base and temperature on yield of this compound synthesis via Michael addition route

Reaction of 4-Methyl-3-oxotetrahydrothiophene-2-carboxylic Acid Methyl Ester with Hydroxylamine Hydrochloride and Ammonium Hydroxide

An alternative method involves the transformation of 4-methyl-3-oxotetrahydrothiophene-2-carboxylic acid methyl ester to the amino derivative via oxime formation followed by ammonolysis.

  • Stepwise Procedure:

    • Dissolve the methyl ester precursor in N,N-dimethylformamide (DMF).
    • Add anhydrous ferric chloride and 1,3,5-trichloro-2,4,6-triazine as catalysts.
    • Introduce hydroxylamine hydrochloride and maintain the reaction at 70–90°C for 4 hours to form the oxime intermediate.
    • Evaporate the solvent under reduced pressure.
    • Treat the residue with 25% aqueous ammonia and stir for 30 minutes to convert the oxime to the amino compound.
    • Filter and wash the precipitate to isolate methyl 3-amino-4-methylthiophene-2-carboxylate.
  • Yield and Purity:

    • Yields reported are very high, around 96.5%.
    • Purity is typically above 98%.
Step Reagent/Catalyst Conditions Purpose
1 Ferric chloride, cyanuric chloride 70–90°C, 4 h Oxime formation
2 Ammonium hydroxide (25%) Room temperature, 0.5 h Ammonolysis to amino derivative

Table 2: Oxime formation and ammonolysis steps for methyl 3-amino-4-methylthiophene-2-carboxylate synthesis

Catalysis and Reaction Optimization

  • Base Catalysts: KOH and Na2CO3 are commonly used bases; KOH generally provides higher yields and faster reaction rates.
  • Solvents: Ethanol and aqueous ethanol mixtures are preferred for their solubility and reaction facilitation.
  • Temperature: Mild heating (40–90°C) improves reaction kinetics without decomposing sensitive intermediates.
  • Reaction Time: Short reaction times (0.5 to 4 hours) are sufficient for high conversion.

Mechanistic Insights from Quantum Chemical Studies

Density Functional Theory (DFT) calculations have elucidated the reaction pathways, confirming:

  • The Michael addition proceeds via nucleophilic attack of the thioamide on the α-bromochalcone.
  • Subsequent intramolecular cyclization occurs via either:
    • Intramolecular S_N2 substitution on the SCN group (for certain diastereomers).
    • Nucleophilic addition to the SCN carbon with elimination of HNCS (for others).

These mechanisms rationalize the stereoselectivity and yield variations observed experimentally.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Michael Addition + Cyclization Cyanothioacetamide + α-bromochalcones KOH, EtOH, reflux 0.5 h Up to 80 Efficient, metal-free, mild conditions
Oxime Formation + Ammonolysis 4-Methyl-3-oxotetrahydrothiophene methyl ester + hydroxylamine hydrochloride + NH4OH DMF, 70–90°C, 4 h + RT, 0.5 h ~96.5 High yield and purity, multi-step process

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Articaine , a widely used dental anesthetic recognized for its efficacy and safety.

Case Study: Synthesis of Articaine Derivatives

  • Objective : To evaluate the efficiency of methyl 3-amino derivatives in synthesizing Articaine.
  • Method : The compound was utilized as an intermediate to create derivatives that enhance anesthetic properties.
  • Findings : The derivatives exhibited improved efficacy in pain management during dental procedures.

Biological Activities

Research indicates that this compound possesses potential antimicrobial and anticancer properties:

  • Antimicrobial Properties : Significant activity against various pathogens has been documented, particularly against resistant strains of Mycobacterium tuberculosis.
  • Anticancer Potential : Certain derivatives can induce apoptosis in cancer cell lines by modulating survival and proliferation pathways .

Agricultural Chemicals

In agriculture, this compound is utilized to enhance the effectiveness of pesticides and herbicides. Its unique chemical structure allows for improved absorption and efficacy on target plants.

Application in Agrochemicals

  • Functionality : Acts as an active ingredient in formulations that target specific pests while minimizing environmental impact.
  • Benefits : Increases crop yield and reduces the need for higher chemical concentrations, promoting sustainable agricultural practices .

Organic Synthesis

This compound is a valuable building block in organic chemistry, facilitating the synthesis of complex molecules used in materials science and nanotechnology.

Synthesis Applications

  • Use as a Reactant : It is employed in various synthetic pathways to develop heterocyclic compounds and other complex structures.
  • Example Reaction : The reaction of methyl 3-amino derivatives with halogenated compounds has been shown to yield high-purity products suitable for further applications .

Colorants and Dyes

The compound's unique structure makes it suitable for developing vibrant colorants and dyes used in textiles and coatings. Its stability and colorfastness are significant advantages in this application.

Application AreaSpecific UseBenefits
PharmaceuticalsIntermediate for ArticaineImproved anesthetic efficacy
AgricultureActive ingredient in pesticidesEnhanced absorption and effectiveness
Organic ChemistryBuilding block for complex moleculesFacilitates diverse synthetic pathways
ColorantsDyes for textilesExcellent stability and colorfastness

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

A structurally related compound is Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate (CAS: 86553-37-9), which shares key functional groups but differs in critical structural and physicochemical aspects . Below is a detailed comparison:

Property Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate
CAS Number 188395-61-1 86553-37-9
Molecular Formula C₇H₁₁NO₂S C₁₂H₁₇NO₂S
Molecular Weight 173.23 g/mol 247.33 g/mol
Ester Group Methyl ester (-COOCH₃) Ethyl ester (-COOCH₂CH₃)
Ring Structure 4,5-Dihydrothiophene (partially saturated thiophene) 4,5,6,7-Tetrahydrobenzo[B]thiophene (benzannulated, fully saturated thiophene)
Complexity Monocyclic Bicyclic (benzene fused with thiophene)

Structural and Functional Implications

The ethyl derivative incorporates a benzannulated tetrahydrothiophene ring, increasing molecular rigidity and π-conjugation. This structural feature may influence binding affinity in biological systems or alter photophysical properties .

Ester Group Effects :

  • The methyl ester in the primary compound reduces steric bulk compared to the ethyl ester in the analog. This difference could impact solubility (methyl esters are generally more polar) and metabolic stability in vivo .

Molecular Weight and Applications: The ethyl derivative’s higher molecular weight (247.33 vs. Conversely, the smaller methyl derivative may serve as a versatile intermediate in combinatorial chemistry .

Research Findings and Limitations

  • Synthetic Utility : Both compounds are likely used as building blocks for heterocyclic scaffolds. The benzo-fused analog’s extended conjugation could make it a candidate for materials science applications (e.g., organic semiconductors) .
  • Biological Activity: While neither compound’s bioactivity is explicitly described in the provided evidence, the amino-thiophene core is common in kinase inhibitors and antimicrobial agents.
  • Data Gaps : Experimental data on solubility, stability, and toxicity are absent in the provided sources, limiting direct pharmacological or industrial comparisons.

Notes on Evidence and Limitations

  • Heterocyclic amines, such as those discussed in , highlight the broader relevance of amino-thiophene derivatives in mutagenesis and carcinogenesis, but direct links to the compounds analyzed here remain speculative .
  • Further studies are needed to elucidate the pharmacokinetic and thermodynamic profiles of these compounds.

Biological Activity

Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate (CAS Number: 188395-61-1) is a heterocyclic compound recognized for its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H11NO2SC_7H_{11}NO_2S and a molecular weight of 173.24 g/mol. Its structure features an amino group at the 3-position and a methyl group at the 5-position of the thiophene ring, which contributes to its reactivity and biological activity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit various bacterial strains, including Mycobacterium tuberculosis. In high-throughput screening assays, compounds similar to this compound demonstrated significant inhibition rates against M. tuberculosis .
  • Enzyme Interaction : The amino group in the compound can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity. The thiophene ring may participate in π-π interactions with aromatic residues in proteins, influencing biological pathways .
  • Potential for Drug Development : Given its structural characteristics, this compound is considered a promising scaffold for developing new pharmaceuticals targeting various diseases due to its ability to undergo further chemical modifications .

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The amino group can interact with biological macromolecules through hydrogen bonding.
  • π-π Interactions : The thiophene moiety may engage in π-π stacking interactions with nucleobases or aromatic amino acids within proteins .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester .

Synthesis Overview

StepReaction TypeReagentsConditions
1CondensationSulfur + α-methylene carbonyl + α-cyano esterControlled temperature
2CyclizationVarious catalystsSpecific pH conditions

Antimicrobial Screening

In a study focused on identifying new inhibitors for M. tuberculosis, several compounds were tested for their efficacy. This compound was among those that showed promising results with over 90% inhibition at specific concentrations .

Structure-Activity Relationship (SAR)

Research has highlighted the significance of structural modifications on the biological activity of thiophene derivatives. Compounds with similar structures but different substituents exhibited varied levels of antimicrobial activity, indicating that the specific arrangement of functional groups plays a crucial role in efficacy .

Comparison with Similar Compounds

To understand its unique properties better, here is a comparison with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-thiophene-2-carboxylateLacks dihydro structureExhibits different reactivity patterns
Methyl 3-(4-methoxyphenyl)thiophene-2-carboxylateContains a methoxyphenyl substituentPotentially enhanced lipophilicity

These comparisons highlight how this compound stands out due to its specific substitution pattern and potential applications in medicinal chemistry.

Q & A

Q. What are the key considerations for synthesizing Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate, and how can reaction conditions be optimized?

Synthesis of this compound typically involves cyclization or functionalization of precursor thiophene derivatives. For example, similar compounds (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate analogs) are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions. Key parameters include:

  • Solvent choice : Dry CH₂Cl₂ or THF is often used to minimize side reactions .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, NaOEt) may enhance cyclization efficiency.
  • Temperature : Reflux conditions (e.g., 40–80°C) are common for achieving high yields .
  • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) is recommended for isolating pure products .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Comprehensive characterization involves:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.8 ppm for OCH₃), amino group (δ ~5–6 ppm), and thiophene protons (δ ~6–7 ppm) should align with predicted shifts .
    • IR spectroscopy : Confirm C=O (1700–1750 cm⁻¹), NH₂ (3300–3500 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .
  • Mass spectrometry : HRMS or LC-MS should match the theoretical molecular weight (e.g., C₈H₁₁NO₂S: 193.04 g/mol) .
  • Melting point : Compare observed values (e.g., 190–195°C) with literature data to assess purity .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require systematic modifications:

  • Substituent variation : Replace the methyl group at position 5 with bulkier groups (e.g., tert-butyl) to study steric effects on biological activity .
  • Acylation of the amino group : Introduce acylating agents (e.g., succinic anhydride) to enhance solubility or binding affinity .
  • Computational modeling : Use DFT calculations or molecular docking to predict interactions with target proteins (e.g., bacterial enzymes) .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

Data contradictions often arise from:

  • Tautomerism : The amino-thiophene moiety may exhibit keto-enol tautomerism, altering NMR peak positions. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific forms .
  • Impurities : Trace solvents or side products (e.g., unreacted starting materials) can obscure signals. Repeat purification with alternative methods (e.g., column chromatography) .
  • Crystallinity : Amorphous vs. crystalline forms may affect melting points. Perform X-ray crystallography for definitive structural confirmation .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains, referencing protocols for related thiophene derivatives .
  • Mechanistic studies : Probe enzyme inhibition (e.g., via fluorescence quenching) or membrane disruption (e.g., SYTOX Green uptake assays) .
  • Toxicity profiling : Perform cytotoxicity assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate

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